(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Overview
Description
SYP-5 is a novel inhibitor of hypoxia-inducible factor-1 (HIF-1), which plays a crucial role in the regulation of cellular response to low oxygen levels. This compound has shown significant potential in suppressing tumor cell migration, invasion, and angiogenesis, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of SYP-5 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the compound.
Functionalization: Introduction of functional groups such as hydroxyl, methyl, and thiophene groups to enhance the compound’s activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
SYP-5 undergoes several types of chemical reactions, including:
Oxidation: SYP-5 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: SYP-5 can undergo substitution reactions where specific groups are replaced by other functional groups, potentially altering its activity
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SYP-5 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to inhibit HIF-1, SYP-5 is extensively studied for its potential in cancer therapy. .
Biological Studies: SYP-5 is used to study the role of HIF-1 in cellular responses to hypoxia, providing insights into various physiological and pathological processes.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting HIF-1 and related pathways.
Industrial Applications:
Mechanism of Action
SYP-5 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1 (HIF-1). This inhibition is mediated through the suppression of the PI3K/AKT and MAPK/ERK pathways, which are upstream regulators of HIF-1. By inhibiting these pathways, SYP-5 reduces the expression of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2, leading to decreased tumor cell migration, invasion, and angiogenesis .
Comparison with Similar Compounds
SYP-5 is unique in its dual inhibition of the PI3K/AKT and MAPK/ERK pathways, which distinguishes it from other HIF-1 inhibitors. Similar compounds include:
PX-478: Another HIF-1 inhibitor that primarily targets the HIF-1α subunit.
IDF-11774: Inhibits HIF-1 by targeting the HIF-1α subunit and has shown anti-cancer properties.
VHL-IN-1: Targets the von Hippel-Lindau (VHL) protein, which regulates HIF-1α degradation
SYP-5’s unique mechanism of action and its ability to inhibit multiple pathways make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVURDVBYIJCOI-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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